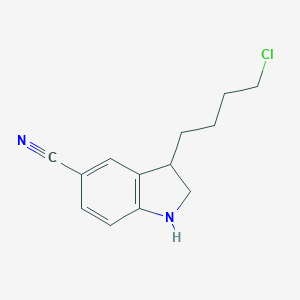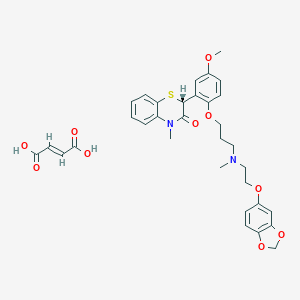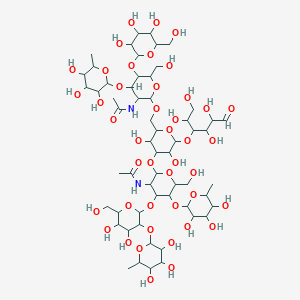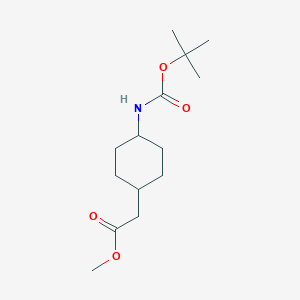
4-N-BOC-cyclohexyacetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclohexene derivatives, such as 4-N-BOC-cyclohexyacetic acid methyl ester, often involves strategic chemical reactions that include ring-closing metathesis and Grignard reactions. A notable method involves the diastereoselective synthesis using readily available L-serine, highlighting an innovative approach to constructing the cyclohexene skeleton with functionalized side chains (Xin Cong & Z. Yao, 2006).
Molecular Structure Analysis
The molecular architecture of compounds similar to 4-N-BOC-cyclohexyacetic acid methyl ester, such as MIDA-protected boronate esters, showcases unique structural features. These compounds are characterized by their stability and the presence of a B-N dative bond, with vibrational spectroscopy studies providing insights into their molecular vibrations (Dana N. Reinemann et al., 2011).
Chemical Reactions and Properties
Chemical properties of related compounds emphasize the role of ester and amino groups in mediating synthetic transformations. For example, the N-Boc group serves as a protective group, facilitating the synthesis of various natural and unnatural amino acid esters through critical deprotection methods that maintain the integrity of sensitive functionalities (A. Karmakar et al., 2018).
Physical Properties Analysis
While specific physical properties of 4-N-BOC-cyclohexyacetic acid methyl ester are not directly reported, related research on boronate esters and cyclohexene derivatives provides a foundation for understanding solubility, stability, and reactivity. These properties are crucial for their handling and application in various chemical reactions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds like 4-N-BOC-cyclohexyacetic acid methyl ester are influenced by their functional groups and molecular structure. Research on related compounds highlights the importance of the Boc group for N-protection/deprotection and the influence of ester functionalities on the compound's reactivity and application in synthesis (T. Maki et al., 2005).
Applications De Recherche Scientifique
Synthesis of Protected Non-proteinogenic Amino Acids
One notable application of derivatives similar to 4-N-BOC-cyclohexyacetic acid methyl ester is in the synthesis of protected non-proteinogenic amino acids. For instance, a synthetic strategy was developed for the preparation of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) where the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc) was paired with acid-labile tert-butyloxycarbonyl (Boc) moieties. This approach is significant as it utilizes reductive amination and oxidation processes while preserving the chirality of the carbon atom of the starting material through all synthetic steps (Temperini et al., 2020).
Scaffold Preparation for Combinatorial Chemistry
Derivatives of 4-N-BOC-cyclohexyacetic acid methyl ester have also been used in the preparation of scaffolds for combinatorial chemistry. Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a conformationally rigid, crown-shaped scaffold, was prepared using a derivative that was orthogonally protected (Boc at N-4 and methyl ester at 6-CO2H). This scaffold was diversified through various chemical reactions, indicating its utility in the development of complex molecular structures (Penning & Christoffers, 2012).
Direct Amidation of Unprotected Amino Acids
In another application, the direct amidation of α-amino acids was achieved using B(OCH2CF3)3, a commercially available borate ester, indicating a method for protecting-group free direct amidation. This method is significant for its potential in the synthesis of medicinally relevant compounds, showcasing the versatility of Boc-protected amino acid derivatives in medicinal chemistry (Lanigan et al., 2016).
Boc Protection of Amines
Furthermore, Boc-protected derivatives have been used for the N-Boc protection of amines. This process is highlighted by its efficiency and chemoselectivity, especially in the conversion of optically pure amino alcohols and amino acid esters into their corresponding optically pure N-Boc derivatives. This method offers a combination of homogeneous and heterogeneous catalysis advantages, including high product yields and selectivity (Sunitha et al., 2008).
Safety And Hazards
I couldn’t find specific safety and hazard information for 4-N-BOC-cyclohexyacetic acid methyl ester. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.
Orientations Futures
Unfortunately, I couldn’t find specific information on the future directions of research or applications involving 4-N-BOC-cyclohexyacetic acid methyl ester. As a research chemical, its use will likely depend on the specific needs and goals of the research it is involved in1.
Propriétés
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFRNBCZWTZJHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649883 |
Source


|
| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-BOC-cyclohexyacetic acid methyl ester | |
CAS RN |
215789-45-0 |
Source


|
| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

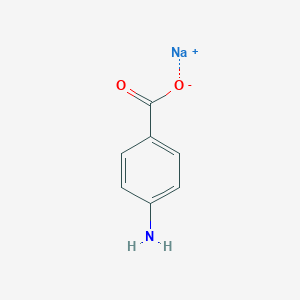
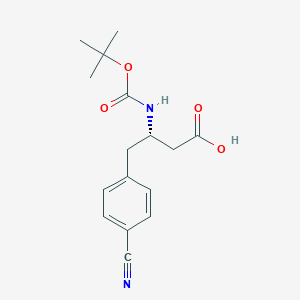
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)
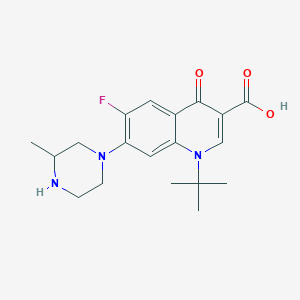
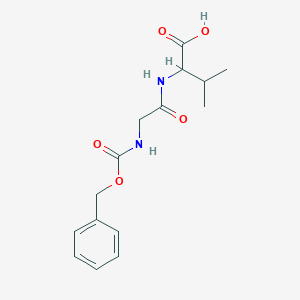
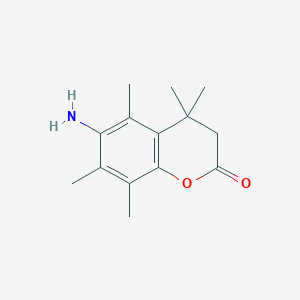
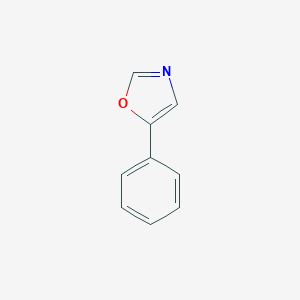
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)
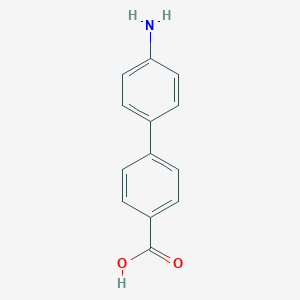
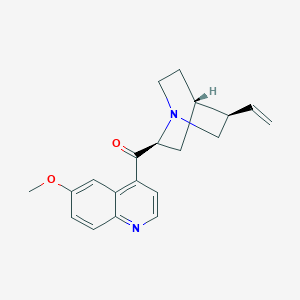
![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)
